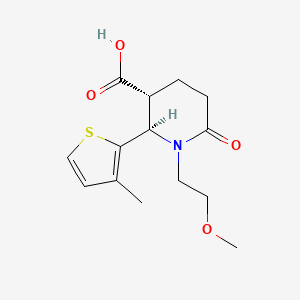
1-メチル-1H-ピラゾール-4-イルメチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety attached via a methylene bridge
科学的研究の応用
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the pyrazole ring or the aniline moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: N-oxide derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole or aniline moieties.
Substitution: Halogenated derivatives of the aniline ring.
作用機序
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for target molecules.
類似化合物との比較
Similar Compounds
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAJGUIHLOPJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)
![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide](/img/structure/B2355710.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
